N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (let’s call it Compound X for brevity) is a fascinating organic molecule Its chemical structure combines elements from indole, pyrazole, and pyridine families
Chemical Formula: CHNO
Molecular Weight: 347.42 g/mol
CAS Number: 292842-53-6
Chemical Reactions Analysis
Compound X likely undergoes diverse chemical reactions due to its complex structure. Some potential reactions include:
Oxidation: Oxidative processes could modify the indole or pyrazole moieties.
Reduction: Reduction reactions might target specific functional groups.
Substitution: Substituents on the indole ring could be replaced.
Common Reagents: These reactions may involve reagents like strong acids, bases, or transition metal catalysts.
Major Products: The resulting products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Compound X has piqued interest across scientific disciplines:
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations focus on its interactions with biological macromolecules (enzymes, receptors, etc.).
Medicine: Could Compound X serve as a lead compound for drug development?
Industry: Applications in materials science, catalysis, or organic electronics are worth exploring.
Mechanism of Action
While specific details remain elusive, we can speculate:
Targets: Compound X likely interacts with cellular proteins or receptors.
Pathways: It may modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its hybrid structure. Unfortunately, I don’t have a list of similar compounds at hand, but further research could reveal intriguing analogs.
Properties
Molecular Formula |
C23H27N5O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H27N5O2/c1-13(2)20-11-18(21-14(3)27-28(4)22(21)26-20)23(29)24-9-8-15-12-25-19-7-6-16(30-5)10-17(15)19/h6-7,10-13,25H,8-9H2,1-5H3,(H,24,29) |
InChI Key |
LINWOVHGTUQBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C |
Origin of Product |
United States |
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